4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-9-3-1-2-4-11(9)16-21(19,20)12-7-8(13(17)18)5-6-10(12)15/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUFELBTIZCYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200924 | |
| Record name | 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326023-22-7 | |
| Record name | 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326023-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-[[(2-chlorophenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic Acid
Classical Sulfonamide Synthesis Strategies
The most traditional and widely applied method for constructing the sulfonamide linkage in molecules like this compound is the reaction of a sulfonyl chloride with a primary or secondary amine. google.com This cornerstone reaction of organic chemistry involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrogen chloride.
The established pathway for the target compound begins with the chlorosulfonation of 4-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, ortho to the carboxylic acid and meta to the chlorine atom, yielding the critical intermediate 4-chloro-3-(chlorosulfonyl)benzoic acid. google.com In the subsequent step, this intermediate is reacted with 2-chloroaniline. A base, such as pyridine (B92270) or triethylamine, is typically employed to neutralize the hydrogen chloride generated during the reaction, driving the formation of the desired product, this compound.
Table 1: Classical Synthesis Reaction Parameters
| Step | Reactants | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | 4-chlorobenzoic acid | Chlorosulfonic acid | Heating (e.g., 140°C) | 4-chloro-3-(chlorosulfonyl)benzoic acid |
Modern Advancements and Modifications in Synthesis Protocols
While the classical sulfonyl chloride route remains prevalent due to its reliability and cost-effectiveness, modern organic synthesis has introduced several advancements aimed at improving efficiency, safety, and substrate scope. Although specific applications to this compound are not extensively documented, these modern protocols represent potential alternative synthetic strategies.
These advancements often focus on avoiding the use of harsh reagents like chlorosulfonic acid. For instance, methods involving the direct coupling of sulfonic acids or their salts with amines under microwave irradiation have been developed. Other strategies employ transition-metal catalysis for the formation of the S-N bond from precursors such as sulfinates or thiosulfonates, offering milder reaction conditions and broader functional group tolerance. The use of sulfur dioxide surrogates, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in multicomponent reactions with aryl halides and amines also presents a modern alternative for constructing the sulfonamide moiety.
Precursor Chemistry and Intermediate Derivatization
The primary precursor for the synthesis of this compound is 4-chloro-3-(chlorosulfonyl)benzoic acid . This key intermediate is synthesized via the electrophilic aromatic substitution of 4-chlorobenzoic acid. The reaction typically involves heating 4-chlorobenzoic acid with an excess of chlorosulfonic acid. google.com The directing effects of the existing substituents on the aromatic ring guide the position of the incoming chlorosulfonyl group. The chlorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. The resulting substitution occurs at the position ortho to the carboxyl group and meta to the chlorine, which is sterically accessible.
The intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, is a reactive crystalline solid. Its high reactivity stems from the sulfonyl chloride group, which is a potent electrophile. This functional group readily reacts with a wide range of nucleophiles, particularly amines, to form sulfonamides. For example, its reaction with aqueous methylamine (B109427) or ethylamine (B1201723) has been documented to produce the corresponding N-alkyl-sulfamoylbenzoic acids. google.com This reactivity makes it a versatile intermediate for creating a library of substituted sulfonamide derivatives by reacting it with various primary and secondary amines.
Chemical Reactivity and Transformation Pathways of this compound
The chemical reactivity of this compound is dictated by the functional groups present: the carboxylic acid, the sulfonamide, and the chloro-substituted aromatic rings.
Nucleophilic Substitution Reactions
The benzene ring of the benzoic acid moiety is substituted with three groups: a chlorine atom, a carboxylic acid group, and a sulfamoyl group. Both the carboxylic acid and the sulfamoyl groups are strongly electron-withdrawing. This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon bearing the chlorine atom. wikipedia.orgchemistrysteps.commasterorganicchemistry.com
In an SNAr reaction, a potent nucleophile attacks the electron-poor aromatic ring, displacing a leaving group (in this case, the chloride ion). wikipedia.org The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chegg.com The presence of the electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. chemistrysteps.com In the case of the target compound, the sulfamoyl group is ortho and the carboxyl group is para to the chlorine atom, providing the necessary activation for such a reaction. A similar reactivity pattern is observed in the synthesis of the diuretic bumetanide, where 4-chloro-3-nitro-5-sulfamoylbenzoic acid reacts with sodium phenoxide in an SNAr reaction. chegg.com Therefore, strong nucleophiles like alkoxides, thiolates, or amines could potentially displace the chlorine atom on the benzoic acid ring of the title compound under appropriate conditions.
Acid-Base Reactions and Salt Formation
The compound possesses two primary acidic protons, giving it distinct acid-base properties.
Carboxylic Acid Proton : The proton of the carboxylic acid group (-COOH) is the most acidic. Aromatic carboxylic acids are generally more acidic than their aliphatic counterparts due to the electron-withdrawing nature of the sp²-hybridized carbon of the benzene ring. wikipedia.org The presence of additional electron-withdrawing groups, such as the chlorine atom and the sulfamoyl group, further increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive effects. Reaction with a suitable base (e.g., sodium hydroxide, potassium carbonate) will readily deprotonate the carboxylic acid to form a stable carboxylate salt.
Sulfonamide Proton : The proton on the nitrogen atom of the sulfonamide group (-SO₂NH-) is also acidic, though significantly less so than the carboxylic acid proton. The acidity of this proton is enhanced by the two strongly electron-withdrawing oxygen atoms of the sulfonyl group, which help to delocalize the negative charge on the conjugate base. In the presence of a strong base, and after the deprotonation of the carboxylic acid, this N-H proton can also be removed to form a dianionic salt. Pharmaceutical salt formation is a common strategy to modify the physicochemical properties of a drug molecule, and it relies on the pKa difference between the acidic compound and the basic salt former. kent.ac.uk
Table 2: Acidic Protons and Potential Salt Formation
| Acidic Site | Approximate pKa Range | Reacts With | Product |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 3-4 | Weak to Strong Bases | Carboxylate Salt |
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification of this compound. Esterification, the conversion of this carboxylic acid to an ester, can be accomplished through several established synthetic protocols. While specific literature detailing the esterification of the title compound is not prevalent, the reactivity can be inferred from standard organic chemistry principles and methods applied to similar aromatic carboxylic acids.
A common and direct method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is reversible and slow, often requiring prolonged heating under reflux to reach equilibrium. The reaction can be represented as:
R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)
For larger or more complex esters, driving the equilibrium toward the product is necessary, which can be achieved by removing the water formed during the reaction. chemguide.co.uk
Alternative methods that avoid the use of strong acids and high temperatures involve the activation of the carboxylic acid. Reagents such as sulfuryl fluoride (B91410) (SO₂F₂) can mediate the dehydrative coupling of carboxylic acids with alcohols at room temperature. organic-chemistry.org Another approach involves the use of coupling agents like 2,4,6-trichloro-1,3,5-triazine in the presence of a polymer-supported triphenylphosphine (B44618) catalyst for the efficient synthesis of methyl esters. organic-chemistry.org These methods are often milder and may be more suitable for substrates with sensitive functional groups. The existence of related compounds, such as 4-halo-3-sulfamoylbenzoic acid esters, suggests that these synthetic transformations are indeed feasible within this class of molecules. google.com
Amidation Reactions and Derivative Synthesis
The conversion of the carboxylic acid moiety of this compound into an amide is a key transformation for creating a diverse range of derivatives. Several robust methods are available for this purpose, primarily involving the activation of the carboxyl group to facilitate nucleophilic attack by a primary or secondary amine.
One widely used strategy is the use of carbodiimide (B86325) coupling agents. In this method, a reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in conjunction with a catalyst like 4-Dimethylaminopyridine (DMAP), activates the carboxylic acid. This activated intermediate is then readily attacked by an amine to form the corresponding amide. This approach has been successfully applied to related sulfamoylbenzoic acids to synthesize a variety of sulfamoyl-benzamides using amines like cyclopropylamine, morpholine, and various anilines, with yields ranging from 47% to 73%. nih.gov
| Amine Reactant | Coupling Conditions | Yield (%) | Reference |
|---|---|---|---|
| p-chloroaniline | EDC, DMAP, DCM/DMF | 68-73 | nih.gov |
| p-anisidine | EDC, DMAP, DCM/DMF | 69-72 | nih.gov |
| 2,4-xylidine | EDC, DMAP, DCM/DMF | 47 | nih.gov |
| N-methylbenzylamine | EDC, DMAP, DCM/DMF | 55 | nih.gov |
A second common and effective method involves the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating the acid with an inorganic acid halide, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.comgrowingscience.com The resulting acyl chloride is highly electrophilic and reacts readily with amines, often at low temperatures (0 to 15 °C), to produce the amide in excellent yields. google.com This method has been documented for the synthesis of various 4-halo-3-sulfamoylbenzamides. google.com
| Activating Agent | Amine Reactant | Solvent/Conditions | Reference |
|---|---|---|---|
| Thionyl chloride | Methylamine | Ethyl alcohol, 0-15 °C | google.com |
| Thionyl chloride | Ethylamine | Ethyl alcohol, Water, 0-15 °C | google.com |
More modern approaches include the in-situ generation of activating agents. For instance, phosphonium (B103445) salts, generated in situ from N-chlorophthalimide and triphenylphosphine, can effectively activate carboxylic acids for amidation with primary and secondary amines at room temperature, offering good to excellent yields. nih.govresearchgate.net
Aromatic Functionalization and Halogenation
Further modification of the aromatic ring of this compound is challenging due to the nature of the existing substituents. The chloro, carboxylic acid, and sulfamoyl groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions. The synthesis of the precursor for the related diuretic furosemide, for example, involves a chlorosulfonation reaction on 2,4-dichlorobenzoic acid, which is a type of EAS. chegg.com However, applying such reactions to the already heavily substituted and deactivated target molecule would require harsh conditions.
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). A prominent example from this family of compounds is the synthesis of furosemide, which concludes with the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine (B118560). chegg.comgpatindia.com In this key step, the furfurylamine acts as a nucleophile, displacing one of the chlorine atoms on the aromatic ring, a reaction that proceeds via a Meisenheimer complex intermediate. chegg.com This highlights that nucleophilic substitution is a viable strategy for introducing new functional groups onto the aromatic core of these molecules.
Mechanochemical methods have also been explored for the halogenation of related aromatic structures. The direct halogenation of C-H bonds in azobenzenes using N-halosuccinimides (NCS, NBS, NIS) under ball-milling conditions has been described as an environmentally friendly alternative to solvent-based protocols. beilstein-journals.org Depending on the substrate's electronic properties, these reactions can proceed with or without a palladium catalyst, typically resulting in halogenation at the ortho position relative to electron-donating groups. beilstein-journals.org While not directly applied to the title compound, this technique represents a potential pathway for further halogenation.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjddhs.com In the context of synthesizing complex molecules like this compound and its derivatives, these principles encourage a critical evaluation of traditional synthetic routes and the adoption of more sustainable alternatives. nih.govresearchgate.net
Traditional syntheses in this chemical family often rely on reagents and conditions that are suboptimal from a green chemistry perspective. For instance, the use of chlorosulfonic acid or thionyl chloride generates corrosive acidic byproducts. google.comgpatindia.com Many of the documented reactions also utilize conventional organic solvents that may be toxic and difficult to dispose of.
Green chemistry offers several avenues for improving the sustainability of these syntheses:
Energy Efficiency : The adoption of energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comjddhs.com
Catalysis : Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. jddhs.com For amidation reactions, exploring catalytic methods instead of using stoichiometric coupling agents like EDC or converting the acid to an acyl chloride can improve atom economy and reduce waste. growingscience.com
Safer Solvents and Reaction Conditions : A key goal is to replace hazardous solvents with greener alternatives, such as water, ionic liquids, or even performing reactions under solvent-free conditions. mdpi.com For example, mechanochemical synthesis via ball milling avoids the use of bulk solvents altogether. beilstein-journals.org
Process Intensification : The use of continuous flow processing can offer better control over reaction parameters, improve safety, and allow for more efficient and scalable synthesis compared to batch processing. mdpi.com
While specific, fully "green" synthetic routes for this compound have not been extensively documented, the application of these principles provides a clear framework for future process development and optimization in the pharmaceutical industry. jddhs.comnih.gov
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are fundamental to elucidating the molecular structure of 4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the identity and purity of the compound.
Solid-state NMR (ssNMR) spectroscopy, in conjunction with gauge-including projector augmented wave (GIPAW) calculations, has been used to study the polymorphs of this compound. nih.gov For polymorph Form I, which contains two molecules in the asymmetric unit (Z' = 2), up to 24 peaks can be expected in the ¹³C spectrum. nih.gov The experimental ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum is consistent with calculated chemical shifts, allowing for the assignment of each carbon atom in the structure. nih.gov Two-dimensional NMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), provide definitive assignments by correlating proton signals with their directly attached carbon atoms. rsc.org
Table 1: Representative ¹³C and ¹H NMR Chemical Shift Assignments for Furosemide Form I
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (C=O) | ~168 | ~13.5 (broad) |
| Aromatic C-Cl | ~137 | - |
| Aromatic C-S | ~140 | - |
| Aromatic CH | 115-135 | 7.0-8.5 |
| Methylene (-CH₂-) | ~42 | ~4.6 |
| Furan CH | 108-145 | 6.4-7.6 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific polymorph.
Mass Spectrometry (MS) Applications for Structure Confirmation
Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely used.
In negative ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), the molecule readily deprotonates to yield a precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 329.2. nih.govnih.gov Further fragmentation in MS/MS analysis provides structural information. For instance, collision-induced dissociation (CID) can lead to characteristic product ions that confirm the presence of the sulfamoyl and benzoic acid moieties. Gas chromatography-mass spectrometry (GC-MS) has also been employed, often after a derivatization step to increase volatility, monitoring ions such as m/z 81, 96, and 372 for the methylated derivative. oup.com
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Technique |
|---|---|---|---|
| Negative ESI/APCI | 329.2 ([M-H]⁻) | Varies with instrument/conditions | LC-MS, LC-MS/MS |
| Positive ESI | 331.0 ([M+H]⁺) | 149.0583 | LC-QTOF-MS/MS |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in the this compound molecule.
The IR spectrum displays characteristic absorption bands confirming its structure. researchgate.net Key peaks include N-H stretching vibrations from the secondary amine and the sulfonamide group around 3399 cm⁻¹, 3349 cm⁻¹, and 3284 cm⁻¹. researchgate.net A strong absorption at 1671 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. researchgate.net The symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O) are observed at 1141 cm⁻¹ and 1322 cm⁻¹, respectively. researchgate.net
Raman spectroscopy provides complementary information and is particularly useful for studying polymorphism. magtechjournal.combvsalud.org Different crystalline forms of the compound exhibit distinct Raman spectra, allowing for their identification and quantification in a mixture. magtechjournal.combvsalud.org
Table 3: Key IR Absorption Bands for Functional Group Identification
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H (Amine) | ~3399 | Stretching Vibration |
| N-H (Sulfonamide) | ~3349, ~3284 | Stretching Vibrations |
| O-H (Carboxylic Acid) | ~3122 (broad) | Stretching Vibration |
| C=O (Carboxylic Acid) | ~1671 | Stretching Vibration |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of the parent acid itself has been studied, much research has focused on its cocrystals, which are multi-component crystals formed with other molecules (coformers). worktribe.comproquest.commdpi.com These studies are crucial for understanding and potentially modifying the physicochemical properties of the active ingredient. For example, a 1:1 cocrystal with urea (B33335) has been reported, and its structure was determined from powder X-ray diffraction (PXRD) data. proquest.commdpi.com Similarly, cocrystals with p-aminobenzoic acid, nicotinamide, and isonicotinamide (B137802) have been grown and their structures elucidated, revealing complex hydrogen-bonding networks. worktribe.com
Table 4: Example Crystallographic Data for a Furosemide Derivative (FS-INA 1:1 Cocrystal)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.8613(15) |
| b (Å) | 5.3305(6) |
| c (Å) | 29.105(3) |
| β (°) | 100.016(2) |
Data from a study on a cocrystal of Furosemide (FS) and Isonicotinamide (INA). worktribe.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of this compound and for separating it from any process-related impurities or degradation products. nih.govresearchgate.netphenomenex.com
A typical reversed-phase HPLC (RP-HPLC) method employs a C8 or C18 stationary phase. researchgate.netphenomenex.comresearchgate.net The mobile phase often consists of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.nettandfonline.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 233 nm or 272 nm. researchgate.netresearchgate.net
These methods are validated for parameters like linearity, accuracy, precision, and robustness to ensure they are suitable for quality control in pharmaceutical manufacturing. nih.govresearchgate.net For instance, methods have been developed to separate the main compound from known impurities with high resolution. phenomenex.com
Table 5: Representative HPLC Method Parameters
| Parameter | Typical Conditions |
|---|---|
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 1% Glacial Acetic Acid : Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Retention Time | ~7.0 min |
Parameters are illustrative and vary between specific validated methods. researchgate.net
Mechanistic Investigations and Molecular Interactions Non Clinical
Biochemical Targeting and Enzyme Inhibition Profiles of 4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic Acid
Identification of Specific Enzyme Targets in Research
There is no available research identifying specific enzyme targets for this compound.
Molecular Mode of Action Studies (e.g., Binding Kinetics, Allosteric Modulation)
No studies on the molecular mode of action, including binding kinetics or allosteric modulation, have been published for this compound.
Receptor Binding Studies in Non-Human Biological Systems
Information regarding receptor binding studies of this compound in non-human biological systems is not available in the current body of scientific literature.
Structure-Activity Relationship (SAR) Studies for Chemical Probe Development (Non-Clinical)
There are no published structure-activity relationship studies for this compound in the context of chemical probe development.
Ligand-Protein Interaction Analysis using in vitro Biophysical Assays
No data from in vitro biophysical assays analyzing the ligand-protein interactions of this compound is currently available.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, balancing accuracy with computational cost. For 4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to calculate a variety of properties. These include the optimized molecular geometry, vibrational frequencies to confirm the structure as a true energy minimum, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| Total Energy | Value in Hartrees | Provides a measure of molecular stability. |
| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) Maxima | Positive value (e.g., on -NH, -COOH) | Identifies regions susceptible to nucleophilic attack and hydrogen bond donation. |
| Molecular Electrostatic Potential (MEP) Minima | Negative value (e.g., on C=O, SO₂) | Identifies regions susceptible to electrophilic attack and hydrogen bond acceptance. |
Note: This table presents the types of data that would be generated from DFT calculations, not actual experimental or calculated data.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key application of MO theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, analysis would reveal the spatial distribution of these orbitals, highlighting the atoms that contribute most to its electron-donating and accepting capabilities.
Table 2: Frontier Orbital Parameters Derived from Quantum Calculations
| Parameter | Definition | Predicted Significance for the Compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
Note: This table is illustrative of the parameters derived from frontier orbital analysis.
Molecular Docking and Dynamics Simulations of this compound
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand might interact with a biological target, such as a protein or enzyme, in a non-clinical context.
Molecular docking simulations would be used to predict the preferred binding orientation and affinity of this compound within the active site of a selected target protein. The process involves computationally placing the ligand in various conformations within the binding pocket and scoring the interactions. This can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, the benzoic acid and sulfamoyl groups are prime candidates for forming critical hydrogen bonds with receptor residues.
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis would be performed to identify the stable, low-energy conformations of the molecule. This can be achieved through systematic searches or, more powerfully, through molecular dynamics (MD) simulations. An MD simulation models the atomic motions of the molecule over time, providing a dynamic view of its conformational flexibility and allowing for the mapping of its energetic landscape. This helps in understanding which conformations are most likely to be present and biologically active.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design (Non-Clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. In a hypothetical non-clinical context, if a set of analogs of this compound with known activities against a specific target were available, a QSAR model could be developed. This involves calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to build a mathematical equation that relates these descriptors to the observed activity. Such a model can be invaluable for predicting the activity of new, unsynthesized analogs and guiding the rational design of more potent or selective compounds.
Prediction of Spectroscopic Properties from First Principles
Theoretical predictions of spectroscopic properties involve calculating the molecular structure at its lowest energy state (geometry optimization) and then simulating its response to different electromagnetic frequencies. These ab initio or first-principles methods provide valuable insights into the molecule's characteristics without the need for experimental measurements.
For context, computational studies on analogous compounds have been performed. For instance, research on similar sulfonamides and benzoic acid derivatives utilizes methods like DFT with basis sets such as B3LYP/6-31G(d,p) to calculate vibrational frequencies (FT-IR/Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). These studies typically compare the theoretically calculated spectra with experimental data to validate the computational model.
However, without specific computational data for this compound, the generation of detailed data tables for its predicted spectroscopic properties is not possible at this time. Such an analysis would require a dedicated computational study to be performed on the molecule.
Applications in Chemical Research and Development
Role as a Research Chemical and Building Block in Organic Synthesis
4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid is primarily utilized as a research chemical and a versatile building block in organic synthesis. Its molecular architecture, featuring a carboxylic acid, a sulfonamide linkage, and two chlorinated phenyl rings, provides multiple reactive sites for chemical modification. The carboxylic acid group can be readily converted into a variety of functional groups such as esters, amides, and acid chlorides. The sulfonamide moiety and the aromatic rings also offer opportunities for further functionalization, making it a valuable starting material for the construction of more complex molecules.
The synthesis of this compound and its analogues, such as 4-chloro-3-sulfamoylbenzoic acid, often involves the chlorosulfonation of a substituted benzoic acid, followed by amination. This foundational structure is analogous to intermediates used in the preparation of various pharmacologically active compounds, highlighting its significance as a scaffold in medicinal chemistry. The presence of the two chloro-substituents and the specific substitution pattern on the phenyl rings can be strategically utilized to influence the physicochemical properties and biological activity of the resulting derivatives.
Utilization in the Design and Synthesis of Novel Chemical Entities
While specific research detailing the use of this compound in the design of novel chemical entities is not extensively documented in publicly available literature, the structural motifs present in the molecule are found in various biologically active compounds. The closely related compound, 4-chloro-3-sulfamoylbenzoic acid, is a well-established precursor in the synthesis of diuretic and antihypertensive drugs, such as Indapamide. This suggests that this compound holds significant potential as a scaffold for the development of new therapeutic agents.
The general class of sulfonamide-containing benzoic acids has been explored for a range of biological activities. For instance, derivatives of 4-chloro-3-sulfamoylbenzoic acid have been investigated as carbonic anhydrase inhibitors, which are targets for antiglaucoma agents. Furthermore, patents describe the synthesis of novel benzimidazole (B57391) derivatives from 4-chloro-3-sulfamoylbenzoic acid hydrazides, which are claimed to possess diuretic and saluretic activity. These examples underscore the potential of the broader class of 4-chloro-3-sulfamoylbenzoic acids in the discovery of new drugs. Researchers can leverage the unique substitution pattern of this compound to explore new chemical space and develop compounds with novel pharmacological profiles.
Development of Chemical Probes and Tools for Biological Research
The application of this compound in the development of chemical probes and tools for biological research is an area with underexplored potential. Chemical probes are essential for dissecting complex biological processes, and the structural features of this compound could be adapted for such purposes. For example, the carboxylic acid group could be functionalized with a fluorescent reporter group or a reactive handle for covalent modification of biological targets.
Although direct examples involving this specific molecule are scarce, the broader principle of using small molecules to probe biological systems is well-established. The development of such tools often relies on a deep understanding of structure-activity relationships, which can be systematically explored by synthesizing a library of derivatives from a common scaffold like this compound.
Potential Applications in Materials Science Research
Currently, there is a lack of published research on the applications of this compound in materials science. However, the inherent properties of the molecule, such as its aromatic rings and polar functional groups, could lend themselves to investigation in this field. Aromatic carboxylic acids and sulfonamides are known to participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures.
Future research could explore the potential of this compound and its derivatives in the design of novel organic materials, such as liquid crystals, polymers with specific electronic or optical properties, or as components in metal-organic frameworks (MOFs). The presence of chlorine atoms could also influence the packing of molecules in the solid state and introduce specific intermolecular interactions.
Analytical Reference Standard Development for Laboratory Use
This compound and its close analogues are important in the development of analytical reference standards. Reference standards are highly purified compounds used to confirm the identity, purity, and concentration of substances in analytical testing. Given that the structurally related compound, 4-chloro-3-sulfamoylbenzoic acid, is a known impurity and metabolite of the drug Indapamide, it is plausible that this compound could serve as a reference standard in the quality control and analysis of related pharmaceutical products.
The availability of well-characterized reference standards is crucial for ensuring the quality and safety of medicines. The synthesis and purification of compounds like this compound for use as analytical standards require rigorous quality control to establish their identity and purity.
Below is a table summarizing the key applications of this compound and related compounds in chemical research and development.
| Application Area | Specific Role of this compound and its Analogues |
| Organic Synthesis | A versatile building block with multiple reactive sites for the synthesis of complex molecules. |
| Medicinal Chemistry | A potential scaffold for the design and synthesis of novel therapeutic agents, drawing parallels from its analogue used in diuretic and antihypertensive drugs. |
| Biological Research | A potential starting point for the development of chemical probes, although specific examples are currently limited. |
| Materials Science | An area of unexplored potential, with structural features that could be leveraged for the design of new organic materials. |
| Analytical Chemistry | A candidate for development as an analytical reference standard for quality control in the pharmaceutical industry. |
Future Research Directions and Unexplored Avenues
Emerging Synthetic Methodologies and Catalytic Approaches
The synthesis of aryl sulfonamides, a critical class of compounds in medicinal chemistry and materials science, is continually being refined to improve efficiency, sustainability, and molecular diversity. rsc.orgtandfonline.com Future research into the synthesis of 4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid and its analogs could benefit significantly from the adoption of emerging methodologies.
One promising avenue is the exploration of photocatalytic coupling reactions . These methods offer a transition-metal-free approach for the modular synthesis of structurally diverse arylsulfonamides under mild conditions, such as room temperature and UV light. rsc.org This could enable the efficient coupling of precursors to the 4-chlorobenzoic acid and 2-chloroaniline moieties, potentially with a broader range of functional groups than traditional methods allow.
Another area ripe for investigation is the development of one-pot synthesis protocols that start from unactivated carboxylic acids and amines. nih.gov Such a strategy would leverage copper ligand-to-metal charge transfer (LMCT) to convert an aromatic acid precursor to a sulfonyl chloride, which can then be aminated in the same reaction vessel to form the desired sulfonamide. nih.gov This approach would streamline the synthesis, reduce waste, and avoid the isolation of reactive intermediates.
Furthermore, palladium-catalyzed chlorosulfonylation of arylboronic acids presents a versatile method for preparing arylsulfonyl chlorides and, subsequently, sulfonamides under mild conditions with significant functional group tolerance. nih.gov Applying this methodology to the synthesis of this compound could offer an alternative and potentially more robust route compared to traditional methods.
Finally, organocatalytic approaches for carbon-sulfur (C–S) bond formation are gaining traction. acs.org Investigating the use of chiral bifunctional Lewis base–Brønsted acid catalysts for the asymmetric synthesis of related sulfonamides could open doors to creating stereochemically defined analogs of the target compound, which may exhibit unique biological activities.
Advanced Mechanistic Elucidations at the Atomic Level
A deeper understanding of how this compound interacts with biological macromolecules at the atomic level is crucial for its rational design as a chemical probe or tool compound. Future research should focus on employing a combination of experimental and computational techniques to elucidate these binding mechanisms.
High-resolution X-ray crystallography and cryogenic electron microscopy (cryo-EM) studies of the compound in complex with potential protein targets would provide invaluable structural insights into its binding mode. These techniques can reveal the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and any conformational changes induced in the protein upon binding. acs.orgresearchgate.net
Computational modeling and molecular dynamics (MD) simulations can complement experimental data by providing a dynamic picture of the binding process. nih.govacs.org These methods can be used to predict binding affinities, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and explore the conformational landscape of the ligand-protein complex. For instance, understanding the energetic contributions of each part of the molecule, including the sulfonamide oxygens, can guide the design of more potent and selective analogs. chemrxiv.org
Spectroscopic techniques , such as fluorescence spectroscopy and isothermal titration calorimetry (ITC), can be employed to quantify the binding affinity and thermodynamic parameters of the interaction. nih.govacs.org These studies can help to establish a structure-activity relationship and provide a more complete picture of the binding event.
Novel Applications in Chemical Biology and Drug Discovery Research (Non-Clinical Focus)
The unique structural features of this compound make it an intriguing candidate for development as a chemical probe to investigate biological pathways in a non-clinical setting.
One potential application is in the development of selective inhibitors for specific enzyme families . For example, aryl sulfonamides have been identified as potent and isoform-selective inhibitors of voltage-gated sodium channels (NaV). nih.gov By optimizing the structure of this compound, it may be possible to develop selective probes for understudied ion channels or other enzyme classes.
Another exciting avenue is the design of fluorescent probes for target engagement and visualization studies. By conjugating a fluorescent dye to the core structure, researchers could develop tools to monitor the localization and dynamics of the target protein within cells. nih.gov Such probes would be invaluable for studying the compound's mechanism of action and for validating its targets.
The development of covalent probes based on the this compound scaffold also warrants investigation. The incorporation of a reactive "warhead" could enable the specific and irreversible labeling of a target protein, facilitating its identification and functional characterization. acs.org
Integration with High-Throughput Screening Technologies for Target Identification (Non-Clinical)
High-throughput screening (HTS) is a powerful tool for identifying the biological targets of small molecules. bmglabtech.com Integrating this compound and a library of its analogs into HTS campaigns could lead to the discovery of novel, non-clinical targets and biological functions.
Phenotypic screening represents an unbiased approach to identify compounds that elicit a desired cellular response without prior knowledge of the molecular target. technologynetworks.com Screening a library of derivatives of this compound in various cell-based assays could reveal unexpected biological activities and provide starting points for target deconvolution.
Small molecule microarrays (SMMs) offer a powerful platform for screening large and diverse compound libraries against purified proteins or even complex cell lysates. nih.govacs.org Printing an array of this compound analogs and probing it with various protein targets could rapidly identify direct binding partners.
Once initial "hits" are identified from HTS, a crucial step is target validation and deconvolution . researchgate.net This can be achieved through a combination of techniques, including affinity chromatography, mass spectrometry-based proteomics, and genetic approaches. The integration of artificial intelligence (AI) and machine learning algorithms can further enhance the analysis of H-TS data, helping to identify true hits and predict potential targets. technologynetworks.com
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool for non-clinical research in chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via chlorosulfonation of 4-chlorobenzoic acid followed by sulfonamide formation with 2-chloroaniline. Key steps include:
- Chlorosulfonation : React 4-chlorobenzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C for controlled sulfonyl chloride intermediate formation .
- Sulfonamide Coupling : React the intermediate with 2-chloroaniline in anhydrous dichloromethane (DCM) under nitrogen, using a base like triethylamine to neutralize HCl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., deshielded protons near electronegative groups) and sulfonamide NH signals (~10–12 ppm) .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 358.95 (calculated for C₁₃H₉Cl₂NO₄S) .
- Thermal Analysis : DSC to determine melting points and assess thermal stability (decomposition >200°C) .
Q. What experimental strategies are recommended for studying its stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffers (pH 1–13), incubate the compound at 37°C for 24–72 hours, and quantify degradation via HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase). Carboxylic acid and sulfonamide groups may hydrolyze under extreme pH .
- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor mass loss at 25–300°C. Store samples in anhydrous conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase (PDB ID: 3LXE). The sulfonamide group may coordinate with Zn²⁺ in the active site .
- QSAR Analysis : Correlate substituent effects (e.g., Cl position) with activity using descriptors like logP and polar surface area. Validate models with in vitro assays .
Q. How should researchers address contradictions in literature data regarding its pharmacological activity?
- Methodological Answer :
- Meta-Analysis : Systematically review studies, noting variables like assay type (e.g., enzyme inhibition vs. cell-based), purity (>95% by HPLC), and solvent (DMSO vs. aqueous buffers) .
- Dose-Response Validation : Replicate key experiments (e.g., IC₅₀ determination in carbonic anhydrase inhibition) using standardized protocols .
Q. What strategies are effective for elucidating metabolic pathways and metabolite identification?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat), extract metabolites with SPE cartridges, and analyze via LC-MS/MS. Phase I metabolites may include hydroxylated derivatives; Phase II metabolites could involve glucuronidation .
- Isotopic Labeling : Synthesize a ¹³C-labeled analog to track metabolic fate using mass spectrometry .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
